4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether
CAS No.: 338978-21-5
Cat. No.: VC5895191
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.
![4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether - 338978-21-5](/images/structure/VC5895191.png)
Specification
CAS No. | 338978-21-5 |
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Molecular Formula | C22H18N2OS |
Molecular Weight | 358.46 |
IUPAC Name | 1-benzyl-4-(4-methoxyphenyl)sulfanylphthalazine |
Standard InChI | InChI=1S/C22H18N2OS/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Standard InChI Key | UAYVYCGOVFMUNW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 4-[(4-benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether, reflects its three primary components:
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Phthalazine Core: A bicyclic aromatic system comprising two fused pyridazine rings (positions 1 and 2). At position 4, a benzyl group (-CH₂C₆H₅) is attached .
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Sulfanyl Linker: A thioether (-S-) group bridges the phthalazine and phenyl rings.
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Phenyl Methyl Ether: A para-substituted phenyl ring with a methoxy group (-OCH₃) at position 4 .
Molecular Formula: C₂₂H₁₈N₂OS
Molecular Weight: 358.45 g/mol .
Exact Mass: 358.1147 g/mol (calculated via isotopic distribution).
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for this compound is published, plausible routes can be inferred from analogous methodologies:
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Step 1: Phthalazine functionalization. 1-Chlorophthalazine may undergo nucleophilic substitution with benzylthiol to introduce the benzyl-sulfanyl moiety .
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Step 2: Coupling with 4-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling to attach the phenyl methyl ether group .
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Step 3: Purification via column chromatography and characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Key Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the phthalazine’s 4-position requires careful control of reaction conditions .
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Thioether Stability: The -S- linkage may oxidize to sulfoxides or sulfones under aerobic conditions, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Thermal Stability: The aromatic and ether linkages suggest decomposition temperatures >200°C, though experimental data is lacking.
Challenges and Future Directions
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Biological Screening: No published data exists on this compound’s toxicity or efficacy. In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) are warranted.
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Synthetic Optimization: Scaling up production requires addressing thioether oxidation and regioselectivity issues .
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Computational Modeling: Molecular docking studies could predict interactions with biological targets like kinases or bacterial enzymes .
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